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molecular formula C7H11NOS B1283593 (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol CAS No. 137267-28-8

(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

Cat. No. B1283593
M. Wt: 157.24 g/mol
InChI Key: IELFLNFBTDIHQI-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

Lithium aluminum hydride (800 mg, 21.2 mmol) was added to a solution of 2-ethyl-4-methylthiazole-5-carboxylic acid ethyl ester (Example 11; 1.63 g, 8.2 mmol) in diethyl ether (100 mL). The solution was allowed to stir at room temperature for 4 h and was then poured carefully into an aqueous potassium sodium tartrate solution (30% w/v; 200 mL). After the mixture was allowed to stir at room temperature for 1 h, the layers were separated and the aqueous layer was extracted with ethyl acetate (100 mL). The combined organic layers were washed with brine (200 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give 2-ethyl-4-methylthiazole-5-methanol (860 mg, 67% yield) as a colorless oil.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([C:12]1[S:16][C:15]([CH2:17][CH3:18])=[N:14][C:13]=1[CH3:19])=O)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C(OCC)C>[CH2:17]([C:15]1[S:16][C:12]([CH2:10][OH:9])=[C:13]([CH3:19])[N:14]=1)[CH3:18] |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.63 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)CC)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C=1SC(=C(N1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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